(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide
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Overview
Description
(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromo-substituted phenyl ring, a cyano group, and a methoxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 4,5-dimethoxyphenyl, undergoes bromination to introduce the bromo group at the 2-position.
Formation of the Enamide: The brominated compound is then reacted with a cyanoacetic acid derivative under basic conditions to form the enamide structure.
Methoxypropyl Substitution: Finally, the cyano group is substituted with a methoxypropyl group using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features allow it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific functional group interactions.
Mechanism of Action
The mechanism of action of (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The bromo and cyano groups play a crucial role in binding to these targets, while the methoxypropyl group enhances its solubility and bioavailability. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide: Similar structure with a chloro group instead of a bromo group.
(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide: Similar structure with an ethoxypropyl group instead of a methoxypropyl group.
Uniqueness
(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromo group enhances its reactivity in substitution reactions, while the methoxypropyl group improves its solubility and potential bioavailability.
Properties
IUPAC Name |
(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c1-21-6-4-5-19-16(20)12(10-18)7-11-8-14(22-2)15(23-3)9-13(11)17/h7-9H,4-6H2,1-3H3,(H,19,20)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUXDXCIEUZYET-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC(=C(C=C1Br)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C/C1=CC(=C(C=C1Br)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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